Dexamethasone Beta-D-Glucuronide Sodium Salt
Description
Rationale for Prodrug Design in Targeted Drug Delivery Systems
Prodrug design addresses critical limitations of parent drugs, including poor bioavailability, nonspecific tissue distribution, and systemic toxicity. This compound exemplifies this approach through three key innovations:
Enhanced Hydrophilicity : The conjugation of dexamethasone to β-D-glucuronic acid significantly increases aqueous solubility, facilitating intravenous or oral administration without organic cosolvents. This modification overcomes dexamethasone’s inherent hydrophobicity, which traditionally limits its formulation options.
Targeted Activation : The prodrug remains inert until encountering β-glucuronidase, an enzyme overexpressed in inflammatory tissues and tumor microenvironments. This spatial control minimizes off-target effects, as demonstrated in rat colitis models where the prodrug delivered 6.7-fold higher dexamethasone concentrations to the colon compared to systemic administration.
Reduced Glucocorticoid Toxicity : By restricting activation to disease sites, the prodrug avoids systemic immunosuppression. Studies show that equivalent anti-inflammatory doses of dexamethasone beta-D-glucuronide maintain serum corticosterone levels at 78% of baseline, versus 42% with free dexamethasone.
Table 1: Comparative Properties of Dexamethasone and Its Glucuronide Prodrug
| Property | Dexamethasone | Dexamethasone Beta-D-Glucuronide |
|---|---|---|
| Molecular Weight (g/mol) | 392.47 | 568.59 |
| LogP | 1.83 | -0.92 |
| Plasma Half-life (h) | 3–4 | 1.5 (prodrug) / 3–4 (active) |
| Target Tissue AUC Ratio | 1 | 8.6 (colonic mucosa) |
Historical Development of Glucuronide Conjugates in Pharmacotherapy
The evolution of glucuronide prodrugs spans four distinct phases:
Endogenous Detoxification Mimicry (1950s–1970s) : Early research recognized glucuronidation as a natural detoxification pathway, with UDP-glucuronosyltransferases converting xenobiotics into water-soluble excretory products. Seminal work by Dutton (1956) characterized hepatic glucuronide synthesis, laying the foundation for intentional prodrug design.
First-Generation Conjugates (1980s–1990s) : Simple ester/ether glucuronides of NSAIDs and steroids emerged, though limited by premature hydrolysis. The 1995 landmark study on dexamethasone beta-D-glucuronide demonstrated proof-of-concept for colon-specific delivery, achieving 92% ulceration reduction in acetic acid-induced colitis at 1/10th the standard dexamethasone dose.
Molecular Engineering Era (2000s–2010s) : Self-immolative spacers addressed stability issues. For example, 5-fluorouracil glucuronide prodrugs incorporating aminomethylcarbamate linkages showed 40-fold higher tumor selectivity compared to conventional designs. Concurrently, Antibody-Directed Enzyme Prodrug Therapy (ADEPT) platforms emerged, using β-glucuronidase-antibody conjugates to localize prodrug activation.
Microenvironment-Responsive Systems (2020s–Present) : Modern iterations exploit tumor-associated macrophages and neutrophils for activation. The 9-aminocamptothecin glucuronide (9ACG) requires extracellular β-glucuronidase from infiltrating immune cells, achieving complete regression in 67% of colorectal xenografts when combined with antiangiogenic therapy.
Key Milestones :
Properties
Molecular Formula |
C28H36FNaO11 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+,28+;/m1./s1 |
InChI Key |
ZEFLDBQGUAWYGO-MVPWUIRWSA-M |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dexamethasone Beta-D-Glucuronide Sodium Salt involves the glucuronidation of dexamethasone. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. Industrial production methods may involve large-scale glucuronidation reactions, followed by purification steps to obtain the sodium salt form .
Chemical Reactions Analysis
Dexamethasone Beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, dexamethasone.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Dexamethasone-beta-D-glucuronide is a compound being explored for its potential as a prodrug for targeted delivery of the anti-inflammatory corticosteroid dexamethasone to the colon . Research suggests that this compound remains stable and is poorly absorbed in the upper gastrointestinal tract, which allows it to reach the large intestine where it can be hydrolyzed into dexamethasone and glucuronic acid .
Scientific Research Applications
- Colonic Drug Delivery: Dexamethasone-beta-D-glucuronide is designed for colonic delivery of dexamethasone, and its resistance to hydrolysis in the upper gastrointestinal tract has been assessed in conventional, germ-free, and colitic rats . The enzymatic activity, specifically beta-D-glucosidase and beta-D-glucuronidase, is highest in the cecum and colon lumen of conventional rats . The compound's stability in the upper gastrointestinal tract and subsequent hydrolysis in the large intestine make it suitable for targeted drug delivery .
- Enzyme Activity Studies: Studies involving dexamethasone-beta-D-glucuronide have used model substrates like p-nitrophenyl-beta-D-glucoside and -beta-D-glucuronide to examine enzyme levels along the gastrointestinal tract . These investigations help compare the stability of different substrates and evaluate the prodrug dexamethasone-beta-D-glucuronide in various rat models, including conventional, germ-free, and colitic rats .
- Curcumin Derivative Studies: A synthetic curcumin β-D-glucuronide sodium salt (TBP1901) has been developed with higher water solubility and chemical stability for studying the conversion of curcumin β-D-glucuronide into aglycone curcumin in vivo and its antitumor effects . Studies have measured curcumin β-D-glucuronide and aglycone curcumin levels in plasma and major organs after intravenous administration in mice and monkeys .
- Bile Acid Metabolism: Early postnatal exposure to dexamethasone can affect hepatic expression of key genes involved in bile acid metabolism and kinetics in adult rats . Research has shown that dexamethasone can induce hepatic mRNA levels of cholesterol 7α-hydroxylase and increase biliary cholesterol concentrations .
Mechanism of Action
The mechanism of action of Dexamethasone Beta-D-Glucuronide Sodium Salt involves its conversion to dexamethasone in the body. Dexamethasone acts as a glucocorticoid receptor agonist, binding to and activating the glucocorticoid receptor. This activation initiates downstream signaling pathways that result in various physiological effects, including the inhibition of pro-inflammatory cytokine production and suppression of immune responses .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected β-D-Glucuronide Sodium Salts
| Compound | Core Structure | Glucuronidation Position | Key Functional Groups | CAS Number |
|---|---|---|---|---|
| Dexamethasone Beta-D-Glucuronide | Dexamethasone (C22H29FO5) | Likely D-ring (C-21 hydroxyl) | Fluorinated corticosteroid | 105088-08-2 |
| Estradiol-17β-D-Glucuronide | Estradiol (C18H24O2) | D-ring (C-17 hydroxyl) | Estrogenic steroid | Not explicitly stated |
| Methyl Beta-D-Glucuronide | Methyl group | Non-steroidal carbohydrate | Carbohydrate derivative | 58189-74-5 |
| 5-Hydroxy Tryptophol Beta-D-Glucuronide | Tryptophol metabolite | Aromatic hydroxyl group | Serotonin metabolite | Not explicitly stated |
Key Insights :
- Steroid vs. Non-Steroid: Dexamethasone and estradiol glucuronides are steroid-based, whereas methyl glucuronide is a carbohydrate derivative.
- Positional Effects : D-ring glucuronidation (e.g., estradiol-17β-D-glucuronide) is associated with cholestatic activity, while A-ring conjugates (e.g., estradiol-3-glucuronide) lack this effect . Dexamethasone’s glucuronide likely shares transport mechanisms with other D-ring steroid glucuronides.
Pharmacokinetic and Hepatobiliary Transport
Table 2: Kinetic Parameters of Steroid Glucuronides in Rat Hepatocytes
| Compound | Vmax (nmol/min/mg protein) | Km (μM) | Sodium Dependency | Cholestatic Potency (Relative to E217G) |
|---|---|---|---|---|
| Estradiol-17β-D-Glucuronide (E217G) | 1.62 (male), 2.32 (female) | 9.1 (male), 28.3 (female) | Partial | 1.0 (reference) |
| Estriol-16α-D-Glucuronide (E316G) | 0.56 (male), 2.32 (female) | 3.2 (male), 28.3 (female) | Partial | 0.29 |
| Testosterone-17β-D-Glucuronide (TG) | 1.62 (male), 2.32 (female) | 9.1 (male), 28.3 (female) | Partial | 0.40 |
| Dexamethasone Beta-D-Glucuronide | Not reported | Not reported | Likely similar | Not reported |
Key Insights :
- Sex-Dependent Transport : Female rat hepatocytes exhibit higher Vmax for E316G, suggesting hormonal regulation of uptake .
- Sodium Gradient Dependency : Uptake of E217G is partially dependent on sodium gradients and metabolic energy, a trait likely shared by dexamethasone glucuronide .
- Cholestatic Activity : D-ring glucuronides (E217G, TG) inhibit bile flow in rats and primates, while A-ring conjugates are inactive or choleretic .
Biological Activity
Dexamethasone Beta-D-Glucuronide Sodium Salt (DBGSS) is a glucocorticoid prodrug that exhibits significant biological activity primarily through its conversion to dexamethasone, a potent anti-inflammatory agent. This article explores the mechanisms of action, pharmacokinetics, and various biological effects of DBGSS, supported by relevant data and findings from recent studies.
Target and Mode of Action
DBGSS primarily targets the glucocorticoid receptor (GR) , acting as an agonist. Upon binding to the GR, it activates several downstream signaling pathways that lead to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) . This mechanism is crucial for its therapeutic effects in conditions characterized by excessive inflammation.
Biochemical Pathways
The activation of GR by DBGSS influences various biochemical pathways. Notably, it inhibits the expression of genes involved in inflammatory responses, thereby reducing inflammation and modulating immune responses . The compound's action also involves the stabilization of cell membranes and suppression of leukocyte migration to sites of inflammation .
Pharmacokinetics
Absorption and Metabolism
DBGSS is designed to enhance the pharmacokinetic profile of dexamethasone. It is resistant to hydrolysis in the upper gastrointestinal tract, allowing for targeted delivery to the colon where it can be converted to dexamethasone by β-D-glucuronidase enzymes . This property is particularly beneficial for colonic delivery systems aimed at treating inflammatory bowel diseases.
Elimination and Bioavailability
Dexamethasone exhibits good oral bioavailability, with rapid absorption following administration. The elimination half-life varies depending on the route of administration; it ranges from 1-2 hours after oral intake to 3-5 hours after intramuscular injection . The pharmacokinetics of DBGSS suggest that it may provide prolonged therapeutic effects due to its prodrug nature.
Biological Effects
Anti-inflammatory Properties
Research indicates that DBGSS retains the anti-inflammatory properties of dexamethasone. It has been shown to effectively reduce inflammation in various experimental models. For instance, neonatal rats exposed to glucocorticoids exhibited modulation in bile acid metabolism, highlighting the systemic effects of glucocorticoids on liver function and metabolism .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Dexamethasone Beta-D-Glucuronide Sodium Salt to improve yield and purity?
- Methodological Approach :
- Utilize selective deprotection of glucuronide intermediates under controlled conditions (e.g., alkali metal/base reactions in methanol-water systems).
- Implement freeze-drying post-synthesis to stabilize the sodium salt form and minimize hydrolysis .
- Monitor reaction progress using HPLC or LC-MS to ensure complete conjugation of dexamethasone to the glucuronide moiety.
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Key Methods :
- NMR Spectroscopy : Analyze - and -NMR spectra to verify glucuronide linkage and sodium salt formation (e.g., characteristic shifts at δ 3.0–5.5 ppm for sugar protons) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+Na] ion) and isotopic patterns for purity assessment .
- Chromatography : Employ reverse-phase HPLC with UV/fluorescence detection for quantifying unreacted dexamethasone or hydrolyzed byproducts .
Q. What protocols ensure the stability of Dexamethasone Beta-Dlucuronide Sodium Salt during storage and experimentation?
- Best Practices :
- Store lyophilized samples at -20°C in anhydrous conditions to prevent hydrolysis.
- Prepare fresh solutions in deionized water or phosphate-buffered saline (pH 7.4) to avoid degradation during in vitro assays .
- Regularly validate stability via accelerated degradation studies (e.g., exposure to heat, light, or varying pH) .
Advanced Research Questions
Q. How can isotope-labeled analogs (e.g., deuterated forms) of this compound be designed for metabolic pathway studies?
- Strategies :
- Introduce stable isotopes (e.g., , ) into the dexamethasone moiety during synthesis to enable precise tracking via LC-MS/MS.
- Use deuterated glucuronic acid precursors to enhance detection sensitivity in pharmacokinetic studies .
- Validate tracer efficacy in animal models by comparing isotopic enrichment in plasma and excreta .
Q. What methodologies resolve contradictions in data on the pharmacokinetic behavior of this compound?
- Analytical Solutions :
- Perform orthogonal assays (e.g., LC-MS vs. enzymatic hydrolysis followed by ELISA) to cross-validate metabolite concentrations .
- Investigate species-specific differences in glucuronidase activity using liver microsomes or hepatocyte models .
- Apply physiologically based pharmacokinetic (PBPK) modeling to account for inter-individual variability in enzyme expression .
Q. How do researchers assess the in vivo biological activity of this compound compared to its parent compound?
- Experimental Design :
- Conduct dose-response studies in rodent models to compare anti-inflammatory efficacy (e.g., paw edema reduction) between dexamethasone and its glucuronide.
- Measure tissue-specific glucuronidase activity to evaluate localized reactivation of the prodrug .
- Use bile duct-cannulated animals to quantify biliary excretion and enterohepatic recirculation .
Q. What advanced techniques are used for impurity profiling of this compound?
- Quality Control Approaches :
- Employ LC-HRMS coupled with ion chromatography to detect sulfated or phosphorylated impurities .
- Apply forced degradation studies (e.g., oxidative stress with HO) to identify degradation products and establish stability-indicating methods .
- Cross-reference impurity profiles with pharmacopeial standards (e.g., USP/EP) for regulatory compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
